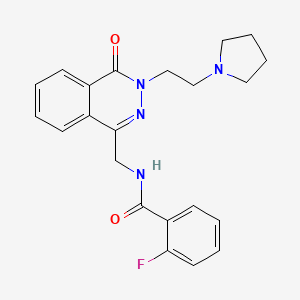
2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a fluorine atom, a benzamide moiety, and a pyrrolidine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of phthalazinone compounds exhibit significant antimicrobial activity. For instance, studies have shown that phthalazinones can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that phthalazinone derivatives possess anticancer properties. For example, compounds similar to this compound have been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research.
Neuropharmacological Effects
The pyrrolidine component of the compound may contribute to neuropharmacological effects. Compounds containing pyrrolidine rings have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Research is ongoing to determine the specific neuroactive properties of this compound.
The exact mechanisms by which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in key metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted that phthalazinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for 2-fluoro-N-benzamide derivatives .
- Anticancer Research : In a study conducted on various cancer cell lines, it was found that certain phthalazinone derivatives could inhibit tumor growth by inducing apoptosis through mitochondrial pathways . This indicates that 2-fluoro-N-benzamide may also share these properties.
- Neuropharmacological Investigation : Research examining the effects of pyrrolidine-containing compounds on neurotransmitter systems revealed potential for modulation of dopamine and serotonin receptors, which could be relevant for developing treatments for depression or anxiety disorders .
Data Tables
Propiedades
IUPAC Name |
2-fluoro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-19-10-4-3-9-18(19)21(28)24-15-20-16-7-1-2-8-17(16)22(29)27(25-20)14-13-26-11-5-6-12-26/h1-4,7-10H,5-6,11-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQKRRLQVXDAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














